molecular formula C11H18N2OS B7631125 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole

4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole

Cat. No. B7631125
M. Wt: 226.34 g/mol
InChI Key: GSHQFBDZDBRRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood. It is thought that the compound enhances the activity of GABA receptors, leading to a decrease in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a signaling molecule that is involved in a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole for lab experiments is its specificity. Unlike many other compounds that affect multiple neurotransmitter systems, this compound appears to act primarily on the GABAergic system. This makes it a useful tool for studying the role of GABA in anxiety and mood disorders. However, one limitation of the compound is its relatively low potency. Higher doses are required to achieve the desired effects, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole. One area of interest is in the development of more potent analogs of the compound. Another area of interest is in the exploration of its potential therapeutic applications in humans. Clinical trials will be needed to determine the safety and efficacy of the compound for the treatment of anxiety and mood disorders. Finally, the compound may also be useful for studying the role of GABA in other physiological processes, such as learning and memory.

Synthesis Methods

The synthesis of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been achieved using various methods. One of the most common methods involves the reaction of 4,5-dimethyl-2-(bromomethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dimethyl-2-(chloromethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as sodium hydride. The yield of the product varies depending on the method used, but it is typically in the range of 50-80%.

Scientific Research Applications

4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety and depression in humans. Other potential applications include the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

4,5-dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9-10(2)14-11(12-9)8-13-4-3-6-15-7-5-13/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQFBDZDBRRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole

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